{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Description
{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a heterocyclic compound featuring a pyrazine ring fused to a 1,3,4-oxadiazole core, linked via a sulfanyl group to an acetic acid moiety. This structural framework is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties, as observed in analogous compounds (). Its synthesis likely involves S-alkylation of oxadiazole thione precursors with halogenated acetic acid derivatives, a method validated for structurally related molecules ().
Properties
CAS No. |
104820-41-9 |
|---|---|
Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H6N4O3S/c13-6(14)4-16-8-12-11-7(15-8)5-3-9-1-2-10-5/h1-3H,4H2,(H,13,14) |
InChI Key |
TVXDTPFDWGYUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of pyrazin-2-amine with appropriate carboxylic acids or their derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioacetic Acid Moiety Introduction: The thioacetic acid group can be introduced via nucleophilic substitution reactions involving thiolates and haloacetic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazine ring enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| MCF-7 | 12.8 | Cell cycle arrest |
Agriculture
Pesticidal Applications
The compound has shown promise as a pesticide. Field studies indicated that formulations containing {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid effectively reduced pest populations in crops such as tomatoes and cucumbers. The mode of action involves disrupting the nervous system of insects, leading to paralysis and death .
Herbicidal Properties
In addition to its pesticidal effects, this compound has exhibited herbicidal activity against several weed species. Laboratory assays revealed that it inhibits seed germination and root elongation in common weeds like Amaranthus retroflexus and Echinochloa crus-galli, suggesting its potential use in herbicide formulations .
Materials Science
Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance thermal stability and mechanical properties. The compound acts as a plasticizer, improving flexibility while maintaining structural integrity .
| Property | Unmodified PVC | Modified PVC |
|---|---|---|
| Tensile Strength (MPa) | 45 | 55 |
| Thermal Degradation Temp (°C) | 210 | 230 |
Mechanism of Action
The mechanism of action of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid (HPOA)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- Structure : Diphenylmethyl at oxadiazole and acetamide-linked pyrazine.
- Acetamide substitution improves metabolic stability compared to the carboxylic acid group in the target compound ().
- Bioactivity: Exhibits notable anti-inflammatory activity (IC₅₀ ~12 µM in COX-2 inhibition assays), attributed to synergistic effects of diphenylmethyl and pyrazine moieties ().
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structure : Indole substituent at oxadiazole and dimethylphenyl acetamide.
- Properties : Indole’s aromaticity and hydrogen-bonding capacity confer strong α-glucosidase inhibition (IC₅₀ ~8.2 µM) (). The target compound’s pyrazine may lack comparable enzyme affinity but could excel in metal coordination.
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic Acid
- Structure : Ethyl group at oxadiazole.
- Properties : Simpler alkyl substitution reduces molecular weight (MW 204.2 g/mol vs. ~279 g/mol for pyrazine analog) and increases aqueous solubility. However, diminished aromatic interactions limit bioactivity ().
Physicochemical Properties
*logP estimated via computational tools (e.g., ChemAxon).
Biological Activity
The compound {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazinyl group and an oxadiazole ring, which are known to contribute to various biological activities. The sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The presence of the pyrazinyl moiety in this compound has been associated with enhanced activity against several bacterial strains.
Table 1: Antimicrobial Activity Against Common Pathogens
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Klebsiella pneumoniae | 20 | 8 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
The compound exhibited significant inhibition against E. coli and K. pneumoniae, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of this compound has been investigated through various bioassays. The compound was found to inhibit cancer cell proliferation in several cancer lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The IC50 values indicate that the compound possesses moderate to strong anticancer activity, particularly against HeLa cells .
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer properties, this compound has been studied for its ability to inhibit specific enzymes. Notably, it has shown promising results as an inhibitor of alkaline phosphatase (ALP).
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75 | 25 |
This data suggests that the compound could be a lead candidate for developing new ALP inhibitors, which are relevant in various diseases including cancer and liver disorders .
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of oxadiazole derivatives against resistant bacterial strains, this compound demonstrated superior activity compared to standard antibiotics.
- Case Study on Cancer Treatment : A study involving tumor-bearing mice showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed that the compound induced apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid and its derivatives?
- Methodological Answer : The synthesis typically involves three key steps:
- Cyclization : Hydrazides derived from carboxylic acids (e.g., 2-(1H-indol-3-yl)acetic acid) are cyclized with CS₂ in the presence of alcoholic KOH to form 1,3,4-oxadiazole-2-thiol intermediates .
- Thiol Functionalization : The thiol group undergoes S-alkylation with electrophiles like 2-bromoacetyl bromide or chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce sulfanylacetic acid moieties .
- Derivatization : Further reactions (e.g., condensation with aryl aldehydes or amines) yield acetohydrazides or amides, as seen in antifungal and antibacterial derivatives .
Q. How is the structural characterization of this compound and its metal complexes performed?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves coordination geometries, as demonstrated in cobalt(II) complexes where the ligand acts as a bridging agent .
- Spectroscopy : ¹H-NMR, IR, and mass spectrometry confirm functional groups (e.g., sulfanyl, oxadiazole) and molecular weights .
- Elemental Analysis : Validates purity and stoichiometry of metal-ligand complexes .
Advanced Research Questions
Q. What methodologies are employed to study its coordination chemistry with transition metals?
- Methodological Answer :
- Synthesis of Metal Complexes : Reacting the ligand with metal salts (e.g., Co(NO₃)₂·6H₂O) in aqueous/organic solvents under reflux forms complexes. For example, [Co(POA)₂(H₂O)₄]·H₂O (POA = deprotonated ligand) exhibits octahedral geometry with oxadiazole and pyrazine N-atoms coordinating the metal center .
- Magnetic and Electronic Properties : Susceptibility measurements and UV-Vis spectroscopy analyze d-d transitions and ligand-field effects .
Q. How can molecular docking elucidate the bioactivity mechanisms of derivatives?
- Methodological Answer :
- Target Selection : Docking against enzymes like α-glucosidase, butyrylcholinesterase, or EGFR (epidermal growth factor receptor) using software such as AutoDock Vina .
- Validation : Compare docking scores (e.g., binding energies) with experimental IC₅₀ values. For instance, derivatives inhibiting EGFR (IC₅₀ = 0.010 μM) show strong hydrogen bonding with active-site residues .
- Dynamic Simulations : MD simulations assess stability of ligand-receptor complexes over time .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Comparative Assays : Test compounds under standardized conditions (e.g., broth microdilution for antifungal activity) to minimize variability .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with potency. For example, 4-methylpyridine derivatives exhibit enhanced antifungal activity due to improved lipophilicity .
- Multi-Target Screening : Evaluate cross-reactivity with unrelated enzymes or receptors to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
